molecular formula C10H6ClF2NS B13501063 2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole

2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole

Cat. No.: B13501063
M. Wt: 245.68 g/mol
InChI Key: MVIMWDDQHYMWQH-UHFFFAOYSA-N
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Description

2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloro group and a difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloro and difluorophenylmethyl reagents. One common method is the cyclization of a thioamide with a halogenated ketone under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiazole derivative, while coupling reactions can produce biaryl thiazole compounds.

Scientific Research Applications

2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-1,3-thiazole
  • 2-Chloro-4-phenyl-1,3-thiazole
  • 4-[Difluoro(phenyl)methyl]-1,3-thiazole

Uniqueness

2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole is unique due to the presence of both chloro and difluorophenylmethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H6ClF2NS

Molecular Weight

245.68 g/mol

IUPAC Name

2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole

InChI

InChI=1S/C10H6ClF2NS/c11-9-14-8(6-15-9)10(12,13)7-4-2-1-3-5-7/h1-6H

InChI Key

MVIMWDDQHYMWQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CSC(=N2)Cl)(F)F

Origin of Product

United States

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